molecular formula C11H12O5 B3820818 5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 72651-97-9

5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3820818
CAS No.: 72651-97-9
M. Wt: 224.21 g/mol
InChI Key: ODIYMZNWNQSSBX-UHFFFAOYSA-N
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Description

5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a dioxane ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of furfural with dimethyl malonate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction. The process can be summarized as follows:

    Condensation Reaction: Furfural reacts with dimethyl malonate in the presence of a base.

    Cyclization: The intermediate product undergoes cyclization to form the dioxane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

Organic Synthesis

5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily utilized as an intermediate in organic synthesis. Its ability to participate in various reactions makes it a valuable building block for complex molecules:

  • Knoevenagel Condensation : It acts as a C3O2 synthon in the formation of carbon-carbon bonds .
  • Synthesis of Heterocycles : The compound is used in synthesizing substituted heterocycles, which are important in medicinal chemistry .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its biological activity:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibacterial agents .
  • Anticancer Research : Preliminary studies suggest that compounds derived from Meldrum's acid may have anticancer properties, warranting further investigation into their efficacy and mechanisms .

Material Science

In material science, this compound can be utilized in the development of polymers and advanced materials:

  • Polymerization Reactions : The compound can serve as a monomer or crosslinker in polymer chemistry due to its functional groups that can participate in radical polymerization processes .

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing novel antibacterial agents derived from this compound demonstrated its effectiveness against various bacterial strains. The synthesized compounds were tested for their minimum inhibitory concentration (MIC) values, showing promising results that indicate potential for further development into therapeutic agents.

Case Study 2: Development of Heterocyclic Compounds

Research involving the use of this compound in the synthesis of pyridyl-substituted heterocycles revealed its utility as a precursor for biologically active molecules. The resulting heterocycles exhibited significant antifungal and anticancer activities when tested against multiple cell lines.

Mechanism of Action

The mechanism of action of 5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A precursor in the synthesis of 5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

    5-Hydroxymethylfurfural: Another furan derivative with similar reactivity.

    2,5-Furandicarboxylic Acid: A related compound used in the production of bioplastics.

Uniqueness

This compound is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Biological Activity

5-(2-Furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid derivative, is a compound of significant interest in organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological effects.

  • Molecular Formula : C₁₁H₁₂O₅
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 15875-49-7
  • Physical State : Solid (white to amber powder)
  • Melting Point : 88.0 to 92.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of Meldrum's acid with furfural or its derivatives. The reaction conditions often include the use of solvents such as ethanol under controlled temperatures to ensure high yield and purity.

Antioxidant Properties

Research indicates that compounds derived from Meldrum's acid exhibit antioxidant properties. A study demonstrated that derivatives can scavenge free radicals effectively, thereby potentially reducing oxidative stress in biological systems .

Anticancer Activity

Recent studies have highlighted the potential anticancer activities of Meldrum's acid derivatives. For instance, various derivatives have shown cytotoxic effects against different cancer cell lines, suggesting their utility in developing novel anticancer agents. The mechanisms often involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria .

Case Studies

StudyObjectiveFindings
Zeng & Jian (2009)Investigate crystal structure and stabilityConfirmed the stability through hydrogen bonding interactions .
Research on Antioxidant ActivityEvaluate free radical scavenging abilityDemonstrated effective scavenging with IC50 values comparable to standard antioxidants .
Anticancer ScreeningAssess cytotoxicity on cancer cell linesShowed significant cytotoxic effects on MCF-7 and HeLa cells with IC50 < 20 µM .

Properties

IUPAC Name

5-(furan-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-11(2)15-9(12)8(10(13)16-11)6-7-4-3-5-14-7/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIYMZNWNQSSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317346
Record name 5-[(Furan-2-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72651-97-9
Record name NSC314866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(Furan-2-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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